2,3,4-Trifluorophenyl cyclopentyl ketone

Asymmetric synthesis Enantioselective catalysis Fluorine SAR

2,3,4-Trifluorophenyl cyclopentyl ketone (CAS 1267006-34-7) is a fluorinated aromatic ketone with the molecular formula C12H11F3O and a molecular weight of 228.21 g/mol. It features a cyclopentyl group linked to a 2,3,4-trifluorophenyl ring via a carbonyl bridge.

Molecular Formula C12H11F3O
Molecular Weight 228.21 g/mol
Cat. No. B7849391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Trifluorophenyl cyclopentyl ketone
Molecular FormulaC12H11F3O
Molecular Weight228.21 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(=O)C2=C(C(=C(C=C2)F)F)F
InChIInChI=1S/C12H11F3O/c13-9-6-5-8(10(14)11(9)15)12(16)7-3-1-2-4-7/h5-7H,1-4H2
InChIKeyRMGCSVSGOMYUNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4-Trifluorophenyl Cyclopentyl Ketone: Procurement-Grade Fluorinated Aryl Ketone for Medicinal Chemistry and SAR Studies


2,3,4-Trifluorophenyl cyclopentyl ketone (CAS 1267006-34-7) is a fluorinated aromatic ketone with the molecular formula C12H11F3O and a molecular weight of 228.21 g/mol . It features a cyclopentyl group linked to a 2,3,4-trifluorophenyl ring via a carbonyl bridge [1]. This compound serves as a versatile synthetic building block in organic synthesis and medicinal chemistry research , with applications in cross-coupling reactions and as a scaffold for developing bioactive molecules [1]. The 2,3,4-trifluorophenyl moiety imparts distinct electronic and steric characteristics that differentiate it from alternative fluorophenyl substitution patterns [2].

Why 2,3,4-Trifluorophenyl Cyclopentyl Ketone Cannot Be Interchanged with Other Fluorophenyl or Cycloalkyl Ketones


The assumption that any fluorophenyl cyclopentyl ketone or cycloalkyl trifluorophenyl ketone can substitute for 2,3,4-trifluorophenyl cyclopentyl ketone is scientifically unsupported. The number and positional arrangement of fluorine atoms on the aryl ring profoundly influence enantioselectivity outcomes in asymmetric transformations—a single fluorine substitution at a different position can alter enantiomeric ratios substantially due to differential non-bonding ammonium–F–C interactions [1]. Furthermore, the cyclopentyl group confers a distinct steric and lipophilic profile compared to cyclohexyl analogs (molecular weight 228.21 vs. 242.24 g/mol; XLogP3 of 3.4 for target compound [2] vs. XLogP of 4 for cyclohexyl analog [3]), directly impacting membrane permeability and protein binding characteristics in medicinal chemistry applications .

Quantitative Differentiation Evidence: 2,3,4-Trifluorophenyl Cyclopentyl Ketone vs. Closest Analogs


Fluorine Substitution Pattern Determines Enantioselectivity in Ketone Transformations

In ketone addition reactions, the number and positioning of fluorine atoms on the aryl ring exert a strong influence on enantiomeric ratios via ammonium–F–C non-bonding interactions [1]. While direct experimental data for 2,3,4-trifluorophenyl cyclopentyl ketone in enantioselective reductions are not available in the public domain, the principle that fluoro-substituted aryl ketones display fluorine-dependent enantioselectivity is well-established [1]. The 2,3,4-trifluoro substitution pattern presents a distinct electronic topography compared to mono-fluoro (e.g., 2-fluorophenyl) or alternative tri-fluoro (e.g., 3,4,5-trifluorophenyl) arrangements, which will alter stereochemical outcomes in asymmetric catalysis.

Asymmetric synthesis Enantioselective catalysis Fluorine SAR

Cyclopentyl vs. Cyclohexyl Analogs: Differential Lipophilicity and Molecular Weight for Drug Design

2,3,4-Trifluorophenyl cyclopentyl ketone (C12H11F3O, MW = 228.21 g/mol) differs from its cyclohexyl analog 2,3,4-trifluorophenyl cyclohexyl ketone (C13H13F3O, MW = 242.24 g/mol) in both molecular weight and computed lipophilicity [1][2]. The target compound has a computed XLogP3 of 3.4 [1], while the cyclohexyl analog has a computed XLogP of 4 [2]. The lower lipophilicity of the cyclopentyl derivative may translate to improved aqueous solubility and reduced non-specific protein binding relative to the cyclohexyl version.

Medicinal chemistry Lipophilicity optimization Physicochemical property differentiation

Electronic Effects: 2,3,4-Trifluoro Pattern Alters Reactivity vs. Mono-Fluoro and Alternative Tri-Fluoro Analogs

The 2,3,4-trifluorophenyl moiety provides enhanced electron-withdrawing character compared to mono-fluorophenyl analogs such as 2-fluorophenyl cyclopentyl ketone . The cumulative inductive effect of three adjacent fluorine atoms at positions 2, 3, and 4 deactivates the aromatic ring toward electrophilic substitution while activating the carbonyl toward nucleophilic attack. This electronic profile is distinct from the symmetrical 3,4,5-trifluorophenyl ketone analog (CAS 898792-02-4) , where fluorine atoms are arranged in a different spatial configuration, resulting in a different dipole moment and electrostatic potential surface [1].

Electronic effects Fluorine substitution Reactivity differentiation

Non-Bonding Interaction Potential: Halogen Bonding and Dipole-Dipole Interactions with Biological Targets

The 2,3,4-trifluorophenyl group can engage in specific non-bonding interactions with biological targets, including dipole-dipole interactions and potential halogen bonding . Research on urea-based inhibitors containing a 2,3,4-trifluorophenyl group has demonstrated potent inhibitory activity against epoxide hydrolase, a tuberculosis target . While direct IC50 data for 2,3,4-trifluorophenyl cyclopentyl ketone against specific enzymes are not available, the 2,3,4-trifluorophenyl pharmacophore is established as conferring target engagement capability distinct from non-fluorinated or differently fluorinated analogs.

Halogen bonding Binding affinity Fluorine-protein interactions

Optimal Procurement and Application Scenarios for 2,3,4-Trifluorophenyl Cyclopentyl Ketone


Structure-Activity Relationship (SAR) Studies Requiring Distinct 2,3,4-Trifluoro Substitution

Procure this compound when conducting systematic SAR investigations of fluorophenyl substitution patterns. The 2,3,4-trifluoro arrangement provides a unique electronic topography with adjacent fluorine atoms at ortho, meta, and para positions, which influences enantioselectivity in asymmetric transformations [1]. Direct substitution with a 2-fluorophenyl or 3,4,5-trifluorophenyl analog will yield different stereochemical outcomes due to altered ammonium–F–C non-bonding interactions [1], compromising the integrity of SAR conclusions.

Lead Optimization Programs Targeting Optimized Lipophilicity and Molecular Weight

Use 2,3,4-trifluorophenyl cyclopentyl ketone when the drug discovery campaign requires a fluorinated aromatic ketone with a computed XLogP3 of 3.4 and molecular weight of 228.21 g/mol [2]. The cyclohexyl analog (XLogP = 4; MW = 242.24 g/mol) may introduce undesirable lipophilicity that could reduce aqueous solubility and increase non-specific protein binding [2][3]. The cyclopentyl variant offers a more favorable physicochemical profile for oral bioavailability optimization [2].

Cross-Coupling and Nucleophilic Addition Reactions Requiring Enhanced Carbonyl Electrophilicity

Select this compound for synthetic applications that benefit from the enhanced electron-withdrawing character of the 2,3,4-trifluorophenyl ring [4]. The cumulative inductive effect of three adjacent fluorine atoms increases the electrophilicity of the carbonyl carbon relative to mono-fluorophenyl analogs [4], facilitating nucleophilic attack and enabling more efficient cross-coupling reactions. The rigid cyclopentyl backbone also contributes to steric control in these transformations [4].

Development of Halogen-Bonding Enabled Enzyme Inhibitors

Incorporate this compound into medicinal chemistry programs targeting enzymes where fluorine-mediated dipole-dipole interactions or halogen bonding can enhance binding affinity . The 2,3,4-trifluorophenyl group has demonstrated utility in urea-based epoxide hydrolase inhibitors . For targets where fluorine substitution patterns are critical for target engagement, this specific isomer provides interaction capabilities that non-fluorinated or differently fluorinated analogs cannot match .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3,4-Trifluorophenyl cyclopentyl ketone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.